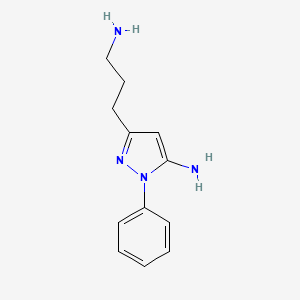

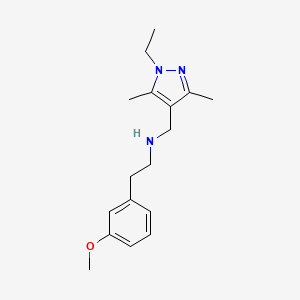

![molecular formula C10H19N3O B3215986 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol CAS No. 1170162-57-8](/img/structure/B3215986.png)

2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol

Übersicht

Beschreibung

“2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazole ring is a common structure in many pharmaceutical compounds due to its broad range of chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol: serves as a valuable building block for designing novel pharmaceuticals. Researchers explore its potential as a scaffold for drug development due to its structural diversity and functional versatility. By modifying the pyrazole moiety, scientists can create analogs with improved pharmacokinetic properties and enhanced bioactivity .

Heterocyclic Synthesis

The compound acts as a precursor for constructing heterocyclic frameworks. Organic chemists utilize it to synthesize poly-substituted heterocyclic compounds and fused heterocyclic scaffolds. These include bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. Various synthetic methods, such as one-pot multi-component reactions, cyclocondensation, and coupling reactions, enable the efficient assembly of diverse heterocycles .

Fluorescent Probes

Researchers have explored the fluorescent properties of derivatives derived from 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol . By incorporating specific substituents, they create fluorescent probes for biological imaging, cellular tracking, and diagnostic applications. These probes allow visualization of cellular processes and interactions in real time .

Agrochemicals

The compound’s structural features make it an attractive candidate for designing agrochemicals. Researchers investigate its potential as a pesticide or herbicide by modifying the pyrazole ring and functional groups. These efforts aim to enhance crop protection and improve agricultural sustainability .

Materials Science

In materials science, 2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol contributes to the development of functional materials. By incorporating it into polymers, researchers create materials with tailored properties, such as solubility, mechanical strength, and thermal stability. These materials find applications in coatings, adhesives, and electronic devices .

Coordination Chemistry

The compound’s amino and hydroxyl groups allow it to coordinate with metal ions. Researchers explore its coordination chemistry, studying its behavior as a ligand in metal complexes. These complexes may exhibit catalytic activity, magnetic properties, or luminescence, making them relevant in fields like catalysis and materials science .

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets . For instance, some pyrazole derivatives have shown potent activity against Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The pyrazole ring is a common motif in many biologically active compounds and is known to interact with various biological targets .

Biochemical Pathways

Given the potential interaction with nampt, it could potentially affect the nad+ salvage pathway . This pathway is crucial for cellular energy metabolism and has been implicated in various diseases.

Result of Action

Based on its potential interaction with nampt, it could potentially influence cellular energy metabolism and other nad±dependent processes .

Eigenschaften

IUPAC Name |

2-[(1-butan-2-ylpyrazol-4-yl)methylamino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-3-9(2)13-8-10(7-12-13)6-11-4-5-14/h7-9,11,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUZMSKURKXQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[1-(Methylpropyl)pyrazol-4-yl]methyl}amino)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

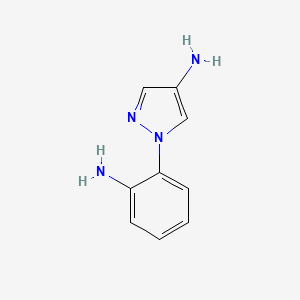

![(6-Amino-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B3215908.png)

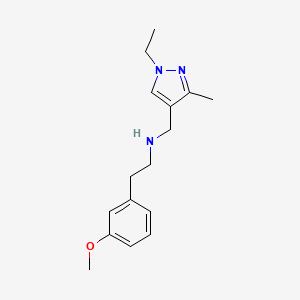

![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3215931.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3215939.png)

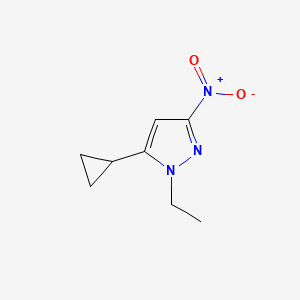

![N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3215942.png)

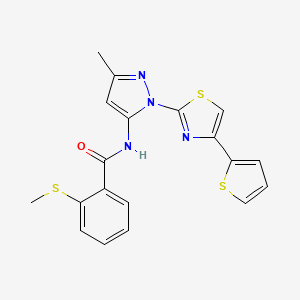

![2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3215953.png)

![1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine](/img/structure/B3215978.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide](/img/structure/B3215993.png)

![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216010.png)